molecular formula C9H8Br2O B1339720 1-(Allyloxy)-2,4-dibromobenzene CAS No. 69227-61-8

1-(Allyloxy)-2,4-dibromobenzene

Cat. No.: B1339720
CAS No.: 69227-61-8
M. Wt: 291.97 g/mol
InChI Key: BEILBPGDCMZRPS-UHFFFAOYSA-N
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Description

1-(Allyloxy)-2,4-dibromobenzene is an organic compound characterized by the presence of two bromine atoms and a prop-2-en-1-yloxy group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Allyloxy)-2,4-dibromobenzene typically involves the bromination of 1-[(prop-2-en-1-yl)oxy]benzene. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the bromination process.

Chemical Reactions Analysis

Types of Reactions

1-(Allyloxy)-2,4-dibromobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The prop-2-en-1-yloxy group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc and hydrochloric acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction Reactions: Reagents such as zinc dust and hydrochloric acid or sodium borohydride in methanol.

Major Products Formed

    Substitution Reactions: Formation of hydroxyl, amino, or thiol derivatives.

    Oxidation Reactions: Formation of epoxides, aldehydes, or carboxylic acids.

    Reduction Reactions: Formation of de-brominated benzene derivatives.

Scientific Research Applications

1-(Allyloxy)-2,4-dibromobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Allyloxy)-2,4-dibromobenzene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the prop-2-en-1-yloxy group can undergo nucleophilic attack. These interactions can lead to the formation of reactive intermediates that further react to produce the desired products.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dibromo-2,5-bis(prop-2-yn-1-yloxy)benzene: Similar structure with prop-2-yn-1-yloxy groups instead of prop-2-en-1-yloxy groups.

    2,4-Dibromo-1-[(prop-2-yn-1-yl)oxy]benzene: Similar structure with a prop-2-yn-1-yloxy group instead of a prop-2-en-1-yloxy group.

Uniqueness

1-(Allyloxy)-2,4-dibromobenzene is unique due to the presence of the prop-2-en-1-yloxy group, which imparts distinct reactivity and potential applications compared to its analogs with prop-2-yn-1-yloxy groups. The double bond in the prop-2-en-1-yloxy group allows for additional chemical transformations and interactions.

Properties

IUPAC Name

2,4-dibromo-1-prop-2-enoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O/c1-2-5-12-9-4-3-7(10)6-8(9)11/h2-4,6H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEILBPGDCMZRPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80553241
Record name 2,4-Dibromo-1-[(prop-2-en-1-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69227-61-8
Record name 2,4-Dibromo-1-[(prop-2-en-1-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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